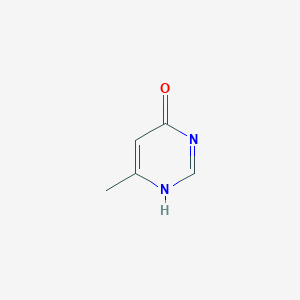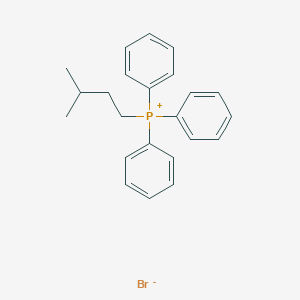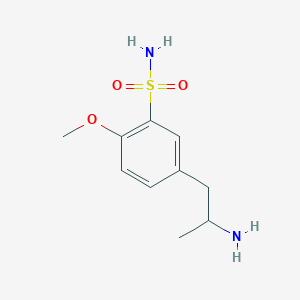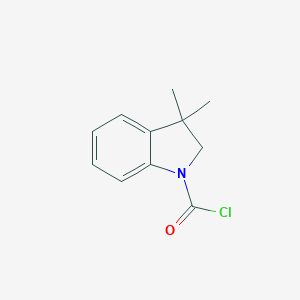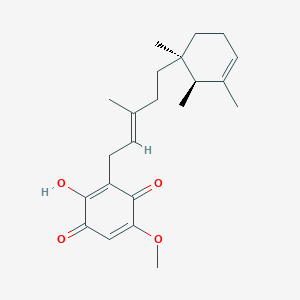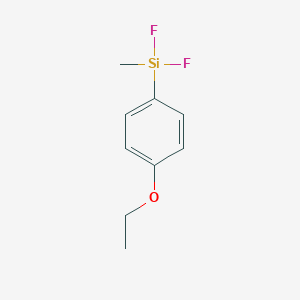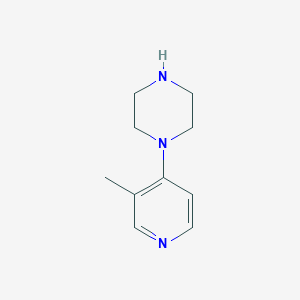
Pinacol
描述
Pinacol is a white solid organic compound . It is a diol that has hydroxyl groups (-OH) on vicinal carbon atoms . The IUPAC name of Pinacol is 2,3-dimethyl-2,3-butanediol .
Synthesis Analysis
Pinacol can be produced by the pinacol coupling reaction from acetone . The pinacol coupling reaction involves the reductive homo-coupling of a carbonyl compound to produce a symmetrically substituted 1,2-diol . The first step is a single electron transfer of the carbonyl bond, which generates radical ion intermediates that couple via carbon-carbon bond formation to give a 1,2-diol .
Molecular Structure Analysis
The crystal structure of pinacol hexahydrate has been determined at room temperature . The structure is tetragonal space group P4 2 /\u2009mnm, with two formula units per unit cell of dimensions Å Å a\u2009=\u2009b\u2009=\u20096.398 (3) Å, c\u2009=\u200915.926 (8) Å .
Chemical Reactions Analysis
As a vicinal -diol, pinacol can rearrange to pinacolone by the pinacol rearrangement, e.g. by heating with sulfuric acid . Pinacol can be used with borane and boron trichloride to produce useful synthetic intermediates such as pinacolborane, bis (pinacolato)diboron, and pinacolchloroborane .
Physical And Chemical Properties Analysis
Pinacol has a molar mass of 118.174 g/mol . It has a density of 0.967 g/cm3 at 20℃ . The melting point of pinacol is 40 to 43 °C, and its boiling point is 171 to 173 °C . It is soluble in hot water, alcohol, and diethyl ether .
科学研究应用
Tandem Processes
Combining pinacol rearrangement with other reactions in tandem processes enhances synthetic efficiency. Chemists can achieve multiple bond formations in a single step, streamlining complex syntheses. Tandem reactions involving pinacol rearrangement are valuable tools in organic synthesis.
作用机制
Target of Action
Pinacol is primarily involved in the Pinacol Rearrangement , a type of organic chemical reaction . The primary targets of Pinacol are 1,2-diols, which are converted into carbonyl compounds, specifically pinacolones .
Mode of Action
The Pinacol Rearrangement is an acid-catalyzed transformation of 1,2-diols to pinacolones . The reaction involves the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .
Biochemical Pathways
The Pinacol Rearrangement is a significant reaction in organic synthesis, allowing for the conversion of 1,2-diols into carbonyl compounds . These pinacolones serve as crucial building blocks in the synthesis of various compounds with diverse applications in the chemical industry . The reaction has been employed as a guiding strategy in natural product synthesis, inspiring novel disconnection logics in synthesis design .
Pharmacokinetics
Pinacolones are important intermediates in the organic chemical industry, finding applications in diverse areas such as agricultural pesticides, medicines, and dyes .
Result of Action
The result of the Pinacol Rearrangement is the formation of pinacolones from 1,2-diols . These pinacolones are crucial building blocks in the synthesis of various compounds with diverse applications in the chemical industry .
Action Environment
The Pinacol Rearrangement is influenced by various environmental factors. The reaction occurs under acidic conditions . The use of high-temperature liquid water and supercritical water as reaction media for Pinacol rearrangements has been explored . The unique properties of water near its critical point, such as enhanced solubility and altered reaction kinetics, make it a versatile medium for these transformations . The effects of different acids, including inorganic acids and Lewis acids, on Pinacol rearrangements are also significant, highlighting the catalytic role of acids in facilitating the rearrangement process .
安全和危害
未来方向
Recent advances in the development of pinacol rearrangement and extended pinacol rearrangement reactions catalyzed by Brønsted acid, Lewis acid, and heterogeneous catalysts have been discussed . These advancements have demonstrated synthetic utility in the preparation of natural products, bioactive molecules, and other functionally useful compounds .
属性
IUPAC Name |
2,3-dimethylbutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFJHOHABJVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058793 | |
| Record name | 2,3-Butanediol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 2,3-Butanediol, 2,3-dimethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10650 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.5 [mmHg] | |
| Record name | 2,3-Butanediol, 2,3-dimethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10650 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pinacol | |
CAS RN |
76-09-5 | |
| Record name | Pinacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PINACOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Butanediol, 2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pinacol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527QE7I5CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of pinacol?
A1: Pinacol, also known as 2,3-dimethyl-2,3-butanediol, has the molecular formula C6H14O2 and a molecular weight of 118.18 g/mol. Its structure consists of two methyl groups and a hydroxyl group attached to each carbon of the central C-C bond.
Q2: Are there any characteristic spectroscopic features of pinacol and its derivatives?
A2: Yes, pinacol arylboronates, for instance, exhibit characteristic shifts in their 1H and 13C NMR spectra due to the influence of the pinacol boronate substituent on the aromatic ring. These characteristic shifts can be used to predict the NMR spectra of related compounds. []
Q3: What is the pinacol rearrangement, and what role does acidity play?
A3: The pinacol rearrangement is a fundamental reaction in organic chemistry where a 1,2-diol, such as pinacol, rearranges to a carbonyl compound (ketone or aldehyde) under acidic conditions. The reaction involves a dehydration step followed by a 1,2-migration of a neighboring substituent. Acidity is crucial for initiating the reaction by protonating one of the hydroxyl groups, facilitating water loss and carbocation formation. [, , , ]
Q4: How does the choice of catalyst influence the pinacol rearrangement?
A4: Different catalysts can significantly impact the regioselectivity and efficiency of the pinacol rearrangement. For instance, FeCl3 impregnated on montmorillonite K10 exhibits exceptional activity, achieving complete benzopinacol conversion in minutes. [] Similarly, polyphosphoric acid trimethylsilyl ester (PPSE) is an effective promoter at elevated temperatures. []
Q5: Can the pinacol rearrangement be applied to cyclic systems?
A5: Yes, pinacol-terminated Prins cyclizations represent a novel strategy for constructing attached rings. Treatment of specific silyl ethers with SnCl4 yields bicyclic products, showcasing the applicability of this rearrangement in complex molecule synthesis. []
Q6: What is the semipinacol rearrangement, and how does it differ from the pinacol rearrangement?
A6: The semipinacol rearrangement is an extension of the pinacol rearrangement where the migrating group is not directly attached to the carbon bearing the leaving group. This modification expands the scope of the reaction, allowing for the synthesis of more diverse molecular structures, including bicyclic lactams from cis-fused β-lactam diols. []
Q7: Are there alternative synthetic routes to access pinacol derivatives, especially boronate esters?
A7: Yes, transition-metal-free methods have gained prominence for synthesizing alkyl pinacol boronates. These strategies leverage organometallic reagents, Lewis acids and bases, photoredox catalysis, or 1,2-metallate rearrangements, offering advantageous alternatives to traditional transition-metal-catalyzed approaches. []
Q8: Can pinacol derivatives participate in cross-coupling reactions?
A8: Absolutely! Pinacol boronate esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions. Notably, a catalyst system based on a specific ligand (L2) has demonstrated remarkable efficacy in facilitating the coupling of various aryl and vinyl tosylates and mesylates with a wide range of boronic acids and esters. []
Q9: Are there any examples of direct applications of pinacol in material science?
A9: Yes, pinacol has been used as a building block for the synthesis of mesoporous organic-inorganic hybrid materials. These materials, characterized by their high surface area and ordered pore structure, can function as efficient catalysts in organic reactions, including the pinacol rearrangement. []
Q10: What is known about the mechanism of titanium-mediated pinacol coupling reactions?
A10: Mechanistic studies on titanapinacolate complexes suggest that their fragmentation reactions, relevant to pinacol coupling and McMurry chemistry, proceed via a preequilibrium mechanism. This involves reversible dissociation of the titanapinacolate complex followed by the rate-limiting reaction of the resulting titanium species with an alkyne or ketone. []
Q11: How does photochemistry play a role in the reactivity of pinacol derivatives?
A11: Photoinduced electron transfer processes are crucial in the retropinacol reaction, where a central C-C bond cleavage occurs. For example, UV irradiation of specific dimethylamino-substituted pinacols in chloroform results in efficient formation of the corresponding aldehydes or ketones, highlighting the power of photoactivation in this context. [, ]
Q12: Can we directly measure the rates of C-C bond cleavage in pinacol derivatives?
A12: Yes, ultrafast laser spectroscopy techniques have enabled the direct measurement of carbon-carbon bond cleavage rates in photoactivated pinacol systems. These studies revealed exceptionally fast cleavage rates, demonstrating the effectiveness of charge-transfer activation in promoting these reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

